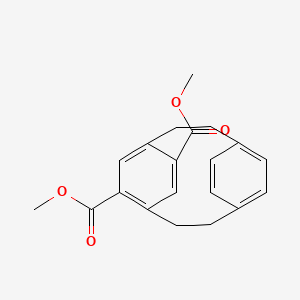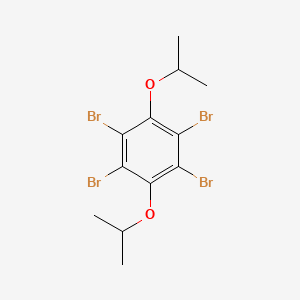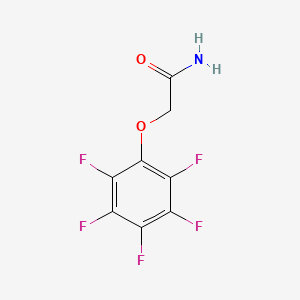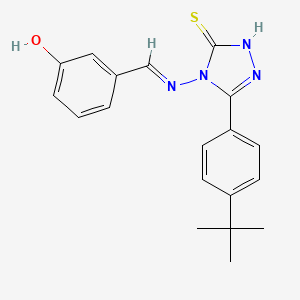
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(8222(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester is a complex organic compound with the molecular formula C20H20O4 This compound is characterized by its unique tricyclic structure, which includes multiple double bonds and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by the introduction of ester groups through esterification reactions. Specific reagents and catalysts are used to facilitate these transformations, and the reaction conditions may include controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the tricyclic structure.
Reduction: Reduction reactions can be used to modify the double bonds within the tricyclic structure.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could result in alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of tricyclic systems and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly if the compound or its derivatives exhibit bioactivity.
Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester exerts its effects depends on the specific application. In chemical reactions, its tricyclic structure and ester groups play a crucial role in determining its reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,12-dicarboxylic acid: Similar tricyclic structure with different ester positions.
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-2-carboxylic acid: Another tricyclic compound with a single carboxylic acid group.
Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid: A related compound with a different tricyclic framework.
Uniqueness
Tricyclo(8222(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester is unique due to its specific arrangement of double bonds and ester groups within the tricyclic structure
Properties
CAS No. |
54100-55-9 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
dimethyl tricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene-5,15-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-11-16-10-8-14-5-3-13(4-6-14)7-9-15(17)12-18(16)20(22)24-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
QHRRWOGJTZFTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1CCC3=CC=C(CC2)C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/structure/B11964389.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11964423.png)
![2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964430.png)

![Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964443.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964452.png)

![3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11964474.png)
